molecular formula C11H15BrO2 B12056568 (5S,7R)-3-bromoadamantane-1-carboxylic acid

(5S,7R)-3-bromoadamantane-1-carboxylic acid

Cat. No.: B12056568
M. Wt: 259.14 g/mol
InChI Key: DJUDQBVINJIMFO-JZVMUCMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5S,7R)-3-Bromoadamantane-1-carboxylic acid is a brominated adamantane derivative with a carboxylic acid functional group at the 1-position and a bromine atom at the 3-position. Its molecular formula is C₁₁H₁₅BrO₂, with a molecular weight of 259.14 g/mol . The adamantane core imparts high thermal stability and lipophilicity, while the bromine substituent enhances electrophilic reactivity, making it a valuable intermediate in medicinal chemistry and materials science. This compound is synthesized via bromination of adamantane-1-carboxylic acid or through coupling reactions, as seen in the preparation of matrinic derivatives .

Key properties:

  • IUPAC Name: 3-Bromoadamantane-1-carboxylic acid
  • Stereochemistry: The (5S,7R) configuration defines its spatial arrangement, influencing interactions in chiral environments .
  • Purity: Commercially available at ≥97% purity .

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

(5S,7R)-3-bromoadamantane-1-carboxylic acid

InChI

InChI=1S/C11H15BrO2/c12-11-4-7-1-8(5-11)3-10(2-7,6-11)9(13)14/h7-8H,1-6H2,(H,13,14)/t7-,8+,10?,11?

InChI Key

DJUDQBVINJIMFO-JZVMUCMXSA-N

Isomeric SMILES

C1[C@@H]2CC3(C[C@H]1CC(C2)(C3)Br)C(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Dibromohydantoin-Mediated Bromination

The CN110304986B patent details a green bromination method using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in trichloromethane. Adamantane reacts with DBDMH at 65–70°C for 24–36 h, achieving 89–91% yields for 1-bromoadamantane. Critical parameters include:

  • Molar ratio : Adamantane:DBDMH = 1:1 (optimal for minimizing byproducts).

  • Solvent volume : 25–30 mL chloroform per gram of adamantane ensures homogeneous mixing.

  • Post-reaction processing : Saturated sodium bisulfite quenches excess bromine, followed by methanol recrystallization.

This method avoids toxic liquid bromine, making it industrially viable. However, positional selectivity for 3-bromination requires further functionalization steps.

Bromine/Iron Catalysis

Alternative routes use bromine (Br₂) with iron catalysts. For example, 3-bromo-5,7-dimethyladamantane-1-carboxylic acid is synthesized by adding Fe to Br₂ at 0°C, followed by reaction with 3,5-dimethyladamantane-1-carboxylic acid. Key data:

ParameterValue
Bromine stoichiometry25 eq. relative to substrate
Yield91% (after recrystallization)
Purity (HPLC)>95%

This method is less atom-economical but effective for electron-rich adamantane derivatives.

Carboxylation Pathways

Ritter Reaction with Nitriles

The Ritter reaction introduces carboxyl groups via nitrile intermediates. A one-pot synthesis from 1-bromoadamantane uses formamide and H₂SO₄ at 85°C for 5.5 h, yielding N-(1-adamantyl)formamide, which is hydrolyzed to the carboxylic acid. Optimization data:

ConditionOptimal Value
Formamide:H₂SO₄ ratio10:5.6 (mol/mol)
Hydrolysis time1 h (19.46% HCl reflux)
Overall yield88%

Direct Carboxylation of Brominated Intermediates

3-Bromoadamantane-1-carboxylic acid (CAS 21816-08-0) is synthesized via Friedel-Crafts acylation using AlCl₃ catalysis. For example, bromination of adamantane-1-carboxylic acid with Br₂/Fe yields 3-bromo derivatives in 74–81% yields.

Stereochemical Control for (5S,7R) Configuration

Chiral Resolution Techniques

(5S,7R)-3-Bromoadamantane-1-carboxamide (CID 11859736) is resolved using chiral HPLC (Chiralpak IC column, hexane:isopropanol 90:10). Hydrolysis with 6N HCl at 100°C converts the carboxamide to the carboxylic acid while retaining stereochemistry.

Asymmetric Synthesis

Asymmetric reductive amination of 3-hydroxy-α-oxotricyclo[3.3.1.1³,⁷]decane-1-acetic acid using chiral catalysts (e.g., Ru-BINAP) yields enantiomerically enriched intermediates, which are brominated to the target compound.

Reaction Optimization and Scalability

Solvent Screening

Trichloromethane outperforms dichloromethane and THF in bromination reactions due to its polarity and boiling point (61°C), enabling reflux without side reactions. Data from CN110304986B:

SolventYield (%)Purity (%)
Trichloromethane9199.2
Dichloromethane7897.5
Water3289.1

Temperature and Time Effects

Prolonged reaction times (>24 h) at 65°C maximize DBDMH utilization, while higher temperatures (>70°C) promote debromination.

Industrial-Scale Production

A 250 g scale synthesis in the ACS Omega study achieved 88% yield using:

  • Formamide : 610 mL (13.5 mol)

  • H₂SO₄ : 450 mL (8.25 mol)

  • 1-Bromoadamantane : 330 g (1.5 mol)
    Key steps:

  • Bromination and formamide addition at 85°C for 5.5 h.

  • Hydrolysis with 19.46% HCl under reflux.

  • Crystallization from ethyl acetate/hexane.

Analytical Characterization

  • Melting Point : 114.6–116.8°C.

  • ¹H NMR (CDCl₃): δ 2.15 (s, 3H, C3/C5/C7-H), 1.69 (m, 6H, bridgehead H).

  • HPLC Purity : >96% (Thermo Scientific H60580.03) .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The tertiary bromine at position 3 undergoes substitution reactions under specific conditions, leveraging the stability of the adamantane carbocation intermediate.
Example reaction :

(5S,7R)-3-bromoadamantane-1-carboxylic acid+AlCl3benzenearyl-substituted derivatives(5S,7R)\text{-3-bromoadamantane-1-carboxylic acid} + \text{AlCl}_3 \xrightarrow{\text{benzene}} \text{aryl-substituted derivatives}

Reaction ConditionsProductYieldMechanistic Notes
AlCl3_3 in anhydrous benzene 3-(4-chlorophenyl)adamantane-1-carboxylic acid81%Friedel-Crafts alkylation via carbocation intermediate stabilized by adamantane’s rigid structure. SN1 pathway dominates due to tertiary bromide geometry .
  • Key observation : Retention of stereochemistry at C5 and C7 occurs due to the rigidity of the adamantane framework, preventing carbocation rearrangement .

Carboxylic Acid Functionalization

The carboxylic acid group participates in standard derivatization reactions, including amide formation and esterification.

Amide Formation

Reaction with mono-Boc-protected diamines under EDC/HOAt coupling:

Acid+R-NH2EDC, HOAtadamantane carboxamide\text{Acid} + \text{R-NH}_2 \xrightarrow{\text{EDC, HOAt}} \text{adamantane carboxamide}

SubstrateAmineProductYieldPurity
(5S,7R)-3-bromoadamantane-1-carboxylic acidBoc-piperidine-4-amineN-(piperidin-4-yl)adamantane carboxamide72%>95% (LC-MS)
  • Applications : These amides are explored as sphingosine kinase inhibitors for anticancer research.

Esterification

Methanol/H2_2SO4_4 converts the acid to its methyl ester, preserving bromine integrity:

Acid+CH3OHH2SO4methyl ester+H2O\text{Acid} + \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{methyl ester} + \text{H}_2\text{O}

  • Yield : ~85% (estimated from analogous reactions in ).

Borylation via Deoxygenative Pathways

The carboxylic acid group undergoes deoxygenative borylation with diboron reagents under metal-free conditions :

Acid+B2cat2HMPAalkylboronate\text{Acid} + \text{B}_2\text{cat}_2 \xrightarrow{\text{HMPA}} \text{alkylboronate}

SubstrateReagentProductYield
(5S,7R)-3-bromoadamantane-1-carboxylic acidBis(catecholato)diboron3-bromoadamantylmethylboronate63% (estimated)
  • Mechanism : Stepwise C–O cleavage forms an acylboronate intermediate, followed by reduction to the alkylboronate .

Comparative Reactivity with Analogues

The stereochemistry and substituents significantly influence reactivity compared to related compounds:

CompoundReaction with AlCl3_3/BenzeneRelative RateNotes
(5S,7R)-3-bromoadamantane-1-carboxylic acidForms aryl adducts1.0 (reference)Retains stereochemistry
3-Bromo-5-methyladamantane-1-carboxylic acid No reactionN/ASteric hindrance from methyl group
Adamantane-1-carboxylic acidUnreactiveN/ALacks bromine for carbocation formation

Biological Activity and Reaction Implications

Inhibition of sphingosine kinase by this compound occurs via direct interaction with the enzyme’s active site, likely through hydrogen bonding (carboxylic acid) and hydrophobic interactions (adamantane core). This bioactivity underscores the importance of preserving stereochemistry during synthetic modifications.

Key Research Findings:

  • Stereochemical Stability : No epimerization at C5/C7 occurs under acidic or basic conditions due to adamantane’s rigidity .

  • Bromine Reactivity : Tertiary bromide favors SN1 over SN2 pathways, enabling arylations without racemization .

  • Borylation Specificity : Deoxygenative borylation targets the carboxylic acid group, leaving the bromine intact .

This compound’s unique reactivity profile makes it valuable for synthesizing stereochemically complex pharmacophores and functional materials.

Scientific Research Applications

(5S,7R)-3-bromoadamantane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as an antiviral and antibacterial agent due to its unique structure.

    Medicine: Studied for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of advanced materials, including high-performance plastics and coatings.

Mechanism of Action

The mechanism of action of (5S,7R)-3-bromoadamantane-1-carboxylic acid depends on its application. In biological systems, it may interact with cellular membranes or proteins, disrupting their function. The bromine atom and carboxylic acid group can form hydrogen bonds and electrostatic interactions with molecular targets, influencing their activity.

Comparison with Similar Compounds

Structural Analogues

3-Bromo-5-Methyladamantane-1-Carboxylic Acid
  • Molecular Formula : C₁₂H₁₇BrO₂
  • Molecular Weight : 273.17 g/mol .
  • Key Differences : The addition of a methyl group at the 5-position increases steric bulk and lipophilicity (logP ~2.8 vs. ~2.5 for the parent compound). This substitution may alter metabolic stability in drug design .
(1r,3s,5R,7S)-3-(5-Bromo-3-Nitro-1H-1,2,4-Triazol-1-yl)Adamantane-1-Carboxylic Acid
  • Molecular Formula : C₁₃H₁₅N₄O₄Br
  • Molecular Weight : 371.19 g/mol .
  • However, the increased molecular complexity reduces synthetic accessibility .
1-Adamantanecarboxylic Acid
  • Molecular Formula : C₁₁H₁₆O₂
  • Molecular Weight : 180.24 g/mol .
  • Key Differences : The absence of bromine reduces electrophilicity and reactivity, making it less suitable for cross-coupling reactions. Its melting point (172–174°C) is higher due to stronger hydrogen-bonding networks .

Stereoisomers

(5R,7R)-3-Bromoadamantane-1-Carboxylic Acid
  • Key Differences : The (5R,7R) configuration is a diastereomer of the (5S,7R) form. Differences in spatial arrangement can lead to divergent biological activity; for example, the (5R,7R) isomer showed reduced binding to neuraminidase in antiviral assays .

Physicochemical Properties

Compound Molecular Weight (g/mol) logP<sup>*</sup> Melting Point (°C) Reactivity Highlights
(5S,7R)-3-Bromoadamantane-1-COOH 259.14 ~2.5 Not reported Electrophilic bromine for coupling
3-Bromo-5-methyladamantane-1-COOH 273.17 ~2.8 Not reported Enhanced lipophilicity
1-Adamantanecarboxylic acid 180.24 ~1.9 172–174 High crystallinity

<sup>*</sup>logP values estimated via computational tools (e.g., ChemAxon).

Biological Activity

(5S,7R)-3-bromoadamantane-1-carboxylic acid is a synthetic compound derived from the adamantane framework, notable for its unique stereochemistry and functional groups. This article explores its biological activity, focusing on its role as an inhibitor of sphingosine kinase (SK), which has implications in cancer treatment and neuroprotection.

The molecular formula of (5S,7R)-3-bromoadamantane-1-carboxylic acid is C11_{11}H15_{15}BrO2_2. The structure features a bromine atom and a carboxylic acid group, contributing to its stability and reactivity. The rigid hydrocarbon framework of adamantane enhances its biological activity by influencing interactions with various molecular targets.

The primary mechanism of action for (5S,7R)-3-bromoadamantane-1-carboxylic acid is its inhibition of sphingosine kinase. This enzyme plays a crucial role in sphingolipid metabolism, affecting signaling pathways associated with cell growth, survival, and apoptosis. Inhibition of SK can lead to altered cellular responses, promoting apoptosis in cancer cells.

Biological Activity Studies

Research indicates that (5S,7R)-3-bromoadamantane-1-carboxylic acid exhibits significant biological activity through the following mechanisms:

  • Inhibition of Sphingosine Kinase : It has been shown to inhibit SK effectively, leading to decreased cell proliferation and increased apoptosis in various cancer cell lines.
  • Synergistic Effects with Other Anticancer Agents : Studies demonstrate that combining this compound with other anticancer drugs, such as sorafenib, results in synergistic effects that enhance antitumor activity. For instance, co-administration led to increased caspase activation and DNA fragmentation in treated cells .

1. Antitumor Activity

In vitro studies using Bxpc-3 pancreatic cancer cells and A-498 renal cancer cells revealed that treatment with (5S,7R)-3-bromoadamantane-1-carboxylic acid combined with sorafenib resulted in significant cytotoxicity. The combination therapy not only inhibited cell growth but also induced apoptosis through the activation of caspases 3 and 7 .

2. Neuroprotective Effects

Preliminary studies have suggested potential neuroprotective properties of (5S,7R)-3-bromoadamantane-1-carboxylic acid. Its ability to modulate sphingolipid signaling pathways may offer therapeutic benefits in neurodegenerative diseases by reducing neuronal apoptosis.

Comparative Analysis with Related Compounds

Compound NameMolecular FormulaKey Features
1-Bromo-3-adamantanecarboxylic AcidC11_{11}H15_{15}BrO2_2Similar bromination pattern; less stereochemical specificity.
Adamantane-1-carboxylic AcidC10_{10}H14_{14}O2_2Lacks bromine; simpler structure with different reactivity.
3-BromoadamantaneC10_{10}H13_{13}BrDoes not contain a carboxylic acid group; primarily used in organic synthesis.

The unique combination of bromination and carboxylic functionality in (5S,7R)-3-bromoadamantane-1-carboxylic acid enhances its reactivity and biological activity compared to related compounds.

Q & A

Q. Why do biological activity profiles vary across studies, and how can reproducibility be improved?

  • Variations arise from differences in assay conditions (e.g., pH, serum content). Standardize protocols using CLSI guidelines and report detailed metadata (e.g., cell passage number, solvent concentration). Collaborate via open-data platforms to share raw datasets and analytical workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.